methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
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Description
Methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H18ClN5O4S and its molecular weight is 483.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA . It is suggested that the compound intercalates with DNA, a common mechanism of action for many anticancer agents . This interaction can disrupt the normal functioning of DNA, inhibiting processes such as replication and transcription, which can lead to cell death .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind and separate, disrupting the processes of replication and transcription . The compound’s [1,2,4]triazolo[4,3-a]quinoxaline moiety is likely key to this intercalation .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can inhibit the synthesis of proteins and enzymes necessary for cell growth and division . This can lead to cell cycle arrest and apoptosis, or programmed cell death . The exact pathways affected can vary depending on the specific cell type .
Pharmacokinetics
For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their in silico ADMET profiles . .
Result of Action
The result of the compound’s action is the inhibition of cell growth and induction of cell death . This is achieved through the disruption of DNA function, leading to the inhibition of replication and transcription processes . This can result in cell cycle arrest and the initiation of apoptosis .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions
Biological Activity
Methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate (CAS Number: 1251629-74-9) is a complex organic compound that exhibits significant biological activity. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C22H18ClN5O4S, with a molecular weight of approximately 483.9 g/mol. It features a triazole ring linked to a pyrazine structure and various functional groups that contribute to its biological properties. The presence of the 4-chlorobenzyl thio group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazolo[4,3-a]pyrazine scaffold exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. A study highlighted that certain triazolo derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural analogs suggest a promising antimicrobial potential.
2. Anticancer Activity
The anticancer properties of related triazolo-pyrazine compounds have been extensively studied. For example, compounds derived from the same scaffold have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values reported in the nanomolar range . The mechanism often involves inhibition of key signaling pathways such as c-Met kinase, which plays a crucial role in tumor growth and metastasis . Although direct studies on this compound are yet to be published, its structural characteristics suggest it may exhibit similar anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Adenosine Receptor Modulation : Compounds with triazole scaffolds have been identified as selective antagonists for human A2A adenosine receptors, which are implicated in various physiological processes including tumor progression and inflammation .
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors (e.g., topoisomerase IV and DNA gyrase), which are essential for bacterial DNA replication and transcription .
Case Studies and Research Findings
A comprehensive review of the literature reveals several case studies demonstrating the efficacy of triazolo-pyrazine derivatives:
Properties
IUPAC Name |
methyl 3-[[2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4S/c1-32-21(30)15-3-2-4-17(11-15)25-18(29)12-28-22(31)27-10-9-24-20(19(27)26-28)33-13-14-5-7-16(23)8-6-14/h2-11H,12-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFHVXFBBZBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.